molecular formula C23H21ClN4O4 B11385632 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)propanamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)propanamide

Cat. No.: B11385632
M. Wt: 452.9 g/mol
InChI Key: ULUHXNMTXDIQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)propanamide is a complex organic compound that features a combination of several functional groups, including an oxadiazole ring, a chlorophenyl group, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Formation of the Isoindole Moiety: The isoindole ring can be synthesized through a condensation reaction involving phthalic anhydride and a primary amine.

    Final Coupling Step: The final step involves coupling the oxadiazole-chlorophenyl intermediate with the isoindole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups in the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and isoindole moiety could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(methyl)propanamide
  • **N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(ethyl)propanamide

Uniqueness

The uniqueness of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C23H21ClN4O4/c1-14(2)28(13-19-25-21(26-32-19)15-7-9-16(24)10-8-15)20(29)11-12-27-22(30)17-5-3-4-6-18(17)23(27)31/h3-10,14H,11-13H2,1-2H3

InChI Key

ULUHXNMTXDIQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.